4-Anilino-1-benzylpiperidine-4-carboxamide 4-Anilino-1-benzylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1096-03-3
VCID: VC20800401
InChI: InChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23)
SMILES: C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol

4-Anilino-1-benzylpiperidine-4-carboxamide

CAS No.: 1096-03-3

Cat. No.: VC20800401

Molecular Formula: C19H23N3O

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

4-Anilino-1-benzylpiperidine-4-carboxamide - 1096-03-3

Specification

CAS No. 1096-03-3
Molecular Formula C19H23N3O
Molecular Weight 309.4 g/mol
IUPAC Name 4-anilino-1-benzylpiperidine-4-carboxamide
Standard InChI InChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23)
Standard InChI Key PUFOFCNHIWPPNN-UHFFFAOYSA-N
SMILES C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Chemical Identity and Properties

4-Anilino-1-benzylpiperidine-4-carboxamide belongs to the class of piperidine derivatives with significant potential in pharmacological research. The compound is characterized by several key identifiers and properties that distinguish it in chemical databases and research.

Basic Identification Data

The compound is precisely identified through multiple chemical identifiers, as shown in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1096-03-3
Molecular FormulaC19H23N3O
Molecular Weight309.4 g/mol
IUPAC Name4-anilino-1-benzylpiperidine-4-carboxamide

The compound's chemical identity is further established through its standard InChI notation, which provides a standardized representation of its molecular structure.

Structural Characteristics

The molecular architecture of 4-Anilino-1-benzylpiperidine-4-carboxamide features multiple functional groups that contribute to its potential biological activity and chemical reactivity.

Core Structural Features

The compound possesses a central piperidine ring scaffold that serves as the foundation of its molecular structure. This six-membered nitrogen-containing heterocycle is substituted at key positions:

  • The piperidine nitrogen (position 1) is substituted with a benzyl group

  • Position 4 of the piperidine ring contains both an anilino group and a carboxamide functionality

This structural arrangement creates a molecule with multiple potential interaction points for biological targets, including hydrogen bond donors and acceptors, aromatic regions for π-stacking interactions, and a basic nitrogen that can participate in ionic interactions.

Structural Significance

The unique arrangement of functional groups in 4-Anilino-1-benzylpiperidine-4-carboxamide contributes to its significance in medicinal chemistry:

  • The benzyl group at position 1 provides lipophilicity and potential for hydrophobic interactions

  • The anilino group (phenylamine) at position 4 offers additional aromatic character and potential hydrogen bonding through its NH group

  • The carboxamide group introduces hydrogen bond donors and acceptors, enhancing potential interactions with protein targets

This particular combination of structural elements creates a molecular profile with potential relevance for receptor binding studies and drug discovery efforts.

Synthesis Methods

Related Synthetic Methods

A related patent describes the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid, which shares structural similarities with our target compound. This synthesis involves:

  • Addition of hydrocyanic acid to 1-benzyl-4-piperidone under basic conditions

  • Reaction with aniline

  • Hydrolysis steps to obtain the final carboxylic acid

This synthetic route could potentially be modified to produce the carboxamide derivative instead of the carboxylic acid, possibly through the use of appropriate amidation reagents or conditions.

Table 2: Potential Synthetic Route Components

StageReagentsConditionsIntermediate/Product
Initial Addition1-benzyl-4-piperidone, HCN0-15°C, base catalysisCyano intermediate
Aniline AdditionIntermediate, anilineReflux conditions1-benzyl-4-cyano-4-anilinopiperidine
Functional Group ConversionIntermediate, suitable reagentsControlled conditions4-Anilino-1-benzylpiperidine-4-carboxamide

The optimization of reaction conditions would be essential for achieving good yields and purity of the final compound .

Mechanism of Action

Research indicates that 4-Anilino-1-benzylpiperidine-4-carboxamide may have significant biochemical interactions that could explain its potential pharmacological relevance.

Receptor and Enzyme Interactions

The compound is reported to potentially interact with specific receptors and enzymes within biochemical pathways. These interactions may involve:

  • Binding to specific receptor subtypes

  • Modulation of enzyme activity

  • Potential inhibition or modulation of neurotransmission processes

The exact nature of these interactions likely depends on the specific structural features of the molecule, particularly the positioning of the aniline and benzyl groups relative to the piperidine core.

Structure-Activity Considerations

The presence of both hydrophobic groups (benzyl and phenyl) and polar functionalities (carboxamide) suggests a compound capable of engaging in multiple types of molecular interactions. These structural elements may contribute to selective binding with biological targets, though detailed structure-activity relationship studies would be needed to fully elucidate these connections.

Related Compounds and Structural Analogs

4-Anilino-1-benzylpiperidine-4-carboxamide belongs to a broader family of substituted piperidine derivatives with various structural modifications that can influence biological activity.

Structural Variations

Several structural analogs exist that differ in key aspects:

  • Variations in the nitrogen substituent (benzyl group replacements)

  • Modifications to the anilino group (substituted anilines)

  • Alterations to the carboxamide functionality (esters, acids, or reduced forms)

Pharmaceutical Relevance

CompoundStructural DifferencePotential Significance
4-Anilino-1-benzylpiperidine-4-carboxamideReference compoundBase structure for comparison
1-Benzyl-4-anilinopiperidine-4-carboxylic acidCarboxylic acid instead of carboxamideIntermediate in remifentanil synthesis
4-Amino-1-benzylpiperidine-4-carboxamideAmino group instead of anilino groupDifferent receptor binding profile

These structural relationships highlight the importance of 4-Anilino-1-benzylpiperidine-4-carboxamide within the broader context of medicinal chemistry research and pharmaceutical development.

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